SPTSCJIEXOMGQM-UHFFFAOYSA-L
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Overview
Description
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is a chemical compound with the molecular formula C13H28N2O22I It is known for its unique structure, which includes a piperidinium ring and choline iodide ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide typically involves the reaction of 3-carboxy-1,1-dimethylpiperidinium iodide with choline iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylpiperidinium iodide
- Choline iodide
- Piperidinium derivatives
Uniqueness
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is unique due to its specific structure, which combines a piperidinium ring with a choline iodide ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
109044-30-6 |
---|---|
Molecular Formula |
C13H28I2N2O2 |
Molecular Weight |
498.18 g/mol |
IUPAC Name |
2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
SPTSCJIEXOMGQM-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Canonical SMILES |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Synonyms |
2-(1,1-dimethyl3,4,5,6-tetrahydro-2H-pyridine-3-carbonyl)oxyethyl-trim ethyl-azanium diiodide |
Origin of Product |
United States |
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